3-(cyclobutylamino)-N-methyl-propanamide
Description
3-(Cyclobutylamino)-N-methyl-propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclobutylamino group at the third carbon and a methyl group on the amide nitrogen. The cyclobutylamino group likely enhances steric bulk and modulates lipophilicity, influencing binding affinity and metabolic stability compared to linear or larger cyclic substituents .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(cyclobutylamino)-N-methylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)5-6-10-7-3-2-4-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
LSSUAOINLLUWOG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(cyclobutylamino)-N-methyl-propanamide with analogs based on substituent groups, pharmacological activity, and molecular properties.
Table 1: Structural and Functional Comparison
Key Findings
Cyclobutyl vs. EPZ015866’s cyclohexylamino group contributes to its higher molecular weight and enhanced PRMT5 inhibition compared to smaller analogs . Indole-containing analogs () exhibit increased aromatic surface area, likely favoring interactions with hydrophobic binding pockets in enzymes or receptors.
Biological Activity: EPZ015866 demonstrates significant inhibition of osteoclast differentiation via PRMT5/NF-κB pathways, with a 2-fold higher potency than EPZ015666 (cyclohexyl analog). This suggests that smaller cyclic amines (e.g., cyclobutyl) may optimize steric compatibility with PRMT5’s active site .
Mechanistic Insights :
- Cyclic amines in propanamide derivatives (e.g., cyclobutyl, cycloheptyl) are critical for disrupting protein-protein interactions, as seen in PRMT5 inhibitors. The cyclobutyl group’s rigidity may limit conformational flexibility, enhancing target specificity .
- Methylation of the amide nitrogen (common in all analogs) likely reduces metabolic degradation by protecting against amidase activity .
Research Implications
- SAR Trends: Smaller cyclic amines improve potency over linear chains (e.g., butylamino in ) but may trade off solubility. Hybridizing cyclobutyl with aromatic groups (e.g., indole) could further enhance activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
